molecular formula C11H7N5 B14538961 3-(Pyridin-4-yl)pyrido[3,2-e][1,2,4]triazine CAS No. 61986-14-9

3-(Pyridin-4-yl)pyrido[3,2-e][1,2,4]triazine

Cat. No.: B14538961
CAS No.: 61986-14-9
M. Wt: 209.21 g/mol
InChI Key: NGEVKDZPWZKTDS-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)pyrido[3,2-e][1,2,4]triazine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound consists of a pyridine ring fused with a pyrido[3,2-e][1,2,4]triazine moiety, making it a versatile scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)pyrido[3,2-e][1,2,4]triazine can be achieved through several methods. One common approach involves the condensation of amidrazones or carboxylic acid hydrazides with 1,2-diones . Another method includes the cross-coupling reactions and intramolecular condensations . Additionally, synthesis based on α-diazo-β-keto esters and carboxylic acid hydrazides with subsequent interaction with ammonium acetate has been reported . Zinc-catalyzed hydrohydrazination of propargylamides with BocNHNH2 is also a viable synthetic route .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimizing reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-4-yl)pyrido[3,2-e][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-(Pyridin-4-yl)pyrido[3,2-e][1,2,4]triazine include other triazine derivatives such as 1,2,4-triazines and 1,3,5-triazines . These compounds share structural similarities but may differ in their biological activities and applications.

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of a pyridine ring and a pyrido[3,2-e][1,2,4]triazine moiety. This structural feature contributes to its diverse range of biological activities and makes it a valuable scaffold for drug development .

Properties

CAS No.

61986-14-9

Molecular Formula

C11H7N5

Molecular Weight

209.21 g/mol

IUPAC Name

3-pyridin-4-ylpyrido[3,2-e][1,2,4]triazine

InChI

InChI=1S/C11H7N5/c1-2-9-11(13-5-1)16-15-10(14-9)8-3-6-12-7-4-8/h1-7H

InChI Key

NGEVKDZPWZKTDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=NC(=N2)C3=CC=NC=C3

Origin of Product

United States

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